4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C5H7BrN4O It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms
Scientific Research Applications
Antibacterial Activity
4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide derivatives have been explored for their antibacterial activities. Compounds like N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide have shown strong inhibition against DNA gyrases in bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential as potent DNA gyrase inhibitors (Sun et al., 2013).
Spectroscopic and Molecular Studies
Vibrational spectroscopic investigations, including FT-IR and FT-Raman, have been conducted on derivatives of this compound. These studies help in understanding the quantum chemical properties and the molecular structure of these compounds, which is crucial for their applications in industrial and biological settings (Pillai et al., 2017).
Antiviral Activities
Research into the synthesis of new pyrazole-based heterocycles, including those derived from 1H-pyrazole-3-carbohydrazide, has shown promising results in terms of antiviral activities. These compounds have been tested against viruses like Herpes simplex type-1 (HSV-1), with some demonstrating a significant reduction in viral plaques (Dawood et al., 2011).
Molecular Docking Studies
Molecular docking studies have been carried out on various derivatives of this compound. These studies suggest potential applications in treating diseases like diabetes, as these compounds can act as inhibitors against certain proteins or enzymes (Karrouchi et al., 2021).
Antimicrobial and Anti-Inflammatory Activities
Several derivatives of this compound have been synthesized and tested for their antimicrobial and anti-inflammatory activities. The results indicate that these compounds can be effective against various microbial strains and may have potential as COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Safety and Hazards
The safety information available indicates that “4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide” may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .
Future Directions
Mechanism of Action
Mode of Action
It is suggested that pyrazole derivatives can interact with their targets through hydrogen bonding
Result of Action
Given the potential for hydrogen bonding interactions with its targets , it is plausible that this compound could induce changes at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interactions with its targets and its overall stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5
Properties
IUPAC Name |
4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4O/c1-2-3(6)4(10-9-2)5(11)8-7/h7H2,1H3,(H,8,11)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYFJKYYCUQRFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NN)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20395728 |
Source
|
Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1043909-04-1 |
Source
|
Record name | 4-bromo-5-methyl-1H-pyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20395728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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